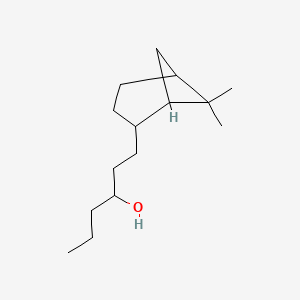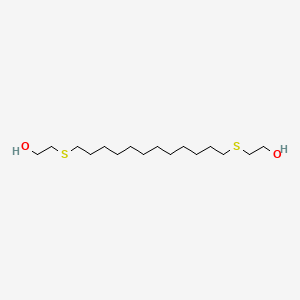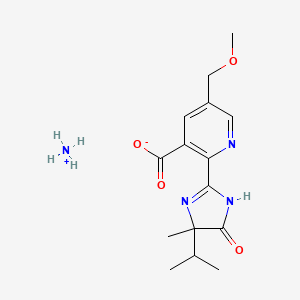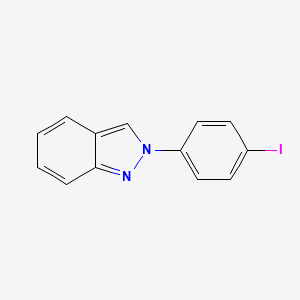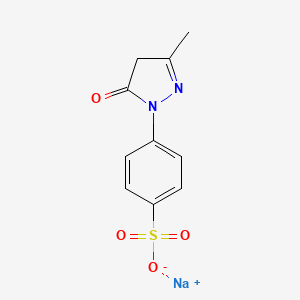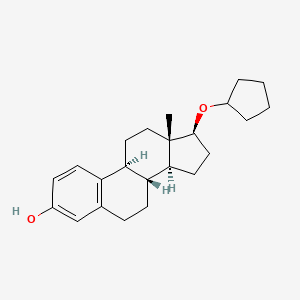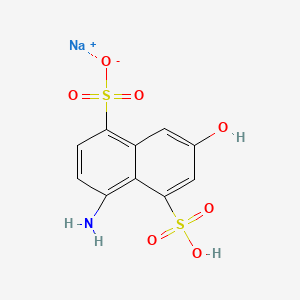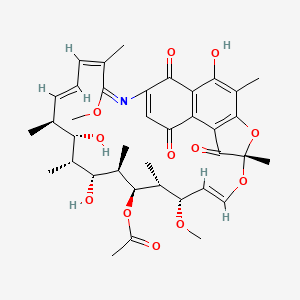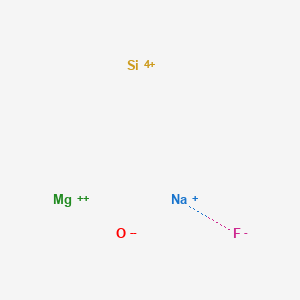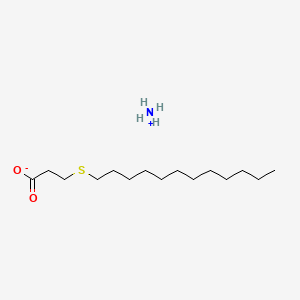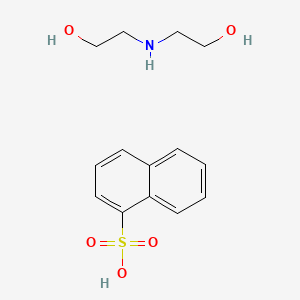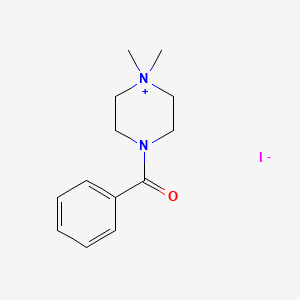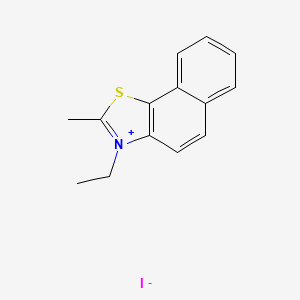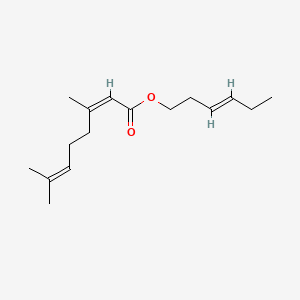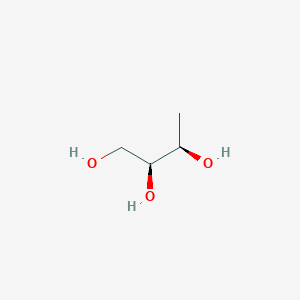
1-Deoxy-l-erythritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-l-erythritol is a four-carbon sugar alcohol that is structurally similar to erythritol but lacks one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-l-erythritol can be synthesized through several methods. One common approach involves the reduction of 1-deoxy-l-erythrose using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from glucose or other sugar substrates. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-l-erythritol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-deoxy-l-erythrose using mild oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-deoxy-l-threitol using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-Deoxy-l-erythrose
Reduction: 1-Deoxy-l-threitol
Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.
Scientific Research Applications
1-Deoxy-l-erythritol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a sugar substitute for diabetic patients.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism by which 1-deoxy-l-erythritol exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
Erythritol: A four-carbon sugar alcohol with all hydroxyl groups intact.
Threitol: Another four-carbon sugar alcohol with a different stereochemistry.
Xylitol: A five-carbon sugar alcohol commonly used as a sweetener.
Comparison: 1-Deoxy-l-erythritol is unique due to the absence of one hydroxyl group, which affects its chemical reactivity and biological activity. Compared to erythritol, it has different solubility and sweetness properties, making it suitable for specific applications where erythritol may not be ideal.
Properties
CAS No. |
359875-82-4 |
|---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(2S,3R)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
YAXKTBLXMTYWDQ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)O)O |
Canonical SMILES |
CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


